molecular formula C9H16O2 B1144374 Ethyl 3-methylhex-2-enoate CAS No. 15677-00-6

Ethyl 3-methylhex-2-enoate

Cat. No.: B1144374
CAS No.: 15677-00-6
M. Wt: 156.22
InChI Key:
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Description

Ethyl 3-methylhex-2-enoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the reaction of 3-methylhex-2-enoic acid and ethanol. This compound is known for its fruity aroma and is often used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methylhex-2-enoate can be synthesized through the esterification of 3-methylhex-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form the corresponding alcohol, ethyl 3-methylhex-2-enol, using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Ethyl 3-methylhex-2-enol.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 3-methylhex-2-enoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 3-methylhex-2-enoate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl hexanoate: Another ester with a fruity aroma, used in flavors and fragrances.

    Methyl 3-methylhex-2-enoate: A similar ester with a slightly different structure and properties.

    Ethyl 2-methylhexanoate: An ester with a similar molecular formula but different structural arrangement.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.

Properties

IUPAC Name

ethyl 3-methylhex-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-4-6-8(3)7-9(10)11-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCPOYMRKNZICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=CC(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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